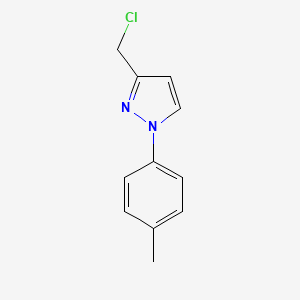

3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole

Description

3-(Chloromethyl)-1-(4-methylphenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a chloromethyl (-CH₂Cl) substituent at position 3 and a 4-methylphenyl (p-tolyl) group at position 1 of the pyrazole ring. This structure combines the reactivity of the chloromethyl group with the aromatic and steric properties of the p-tolyl substituent. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

The chloromethyl group enables nucleophilic substitution reactions, making the compound a versatile intermediate for further functionalization.

Properties

IUPAC Name |

3-(chloromethyl)-1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSMCLERXGOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole typically involves the reaction of 4-methylphenylhydrazine with an appropriate chloromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are often performed in acidic or basic aqueous solutions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups, such as azides, thiols, or amines.

Oxidation Reactions: Compounds with hydroxyl or carbonyl groups.

Reduction Reactions: Corresponding alcohols or amines.

Scientific Research Applications

3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Functional Group Variations

- 3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (): Key Differences: Ethyl group at position 1 instead of p-tolyl. Impact: Reduced steric bulk (MW = 181.06 vs.

Crystallographic and Electronic Properties

- Crystal Packing : The target compound’s p-tolyl group likely induces tighter packing via van der Waals interactions compared to smaller substituents like ethyl (). Sulfanyl-containing derivatives (–11) show elongated C–S bonds (1.78–1.82 Å), influencing torsional angles and solubility .

- Electronic Effects : Chloromethyl is electron-withdrawing, polarizing the pyrazole ring, while p-tolyl is electron-donating. This combination creates a polarized yet lipophilic scaffold, ideal for drug design .

Biological Activity

3-(Chloromethyl)-1-(4-methylphenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylphenylhydrazine with appropriate carbonyl compounds, followed by chloromethylation. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Ring : The initial step involves the condensation of 4-methylphenylhydrazine with a suitable carbonyl compound.

- Chloromethylation : The resultant pyrazole is then treated with chloromethylating agents to introduce the chloromethyl group.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. In a study assessing the antibacterial activity of pyrazole derivatives, several compounds demonstrated promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively explored. Notably, compounds bearing similar structural motifs have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies have shown that some derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in inflammatory markers such as TNF-α and IL-6. One study reported that specific pyrazole derivatives significantly reduced inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In preliminary studies, this compound exhibited low cytotoxicity against mammalian cell lines, with CC50 values exceeding 500 µM, which is comparable to established drugs like Benznidazole used for treating Chagas disease . This suggests a favorable safety profile for further development.

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Chloromethyl)-1-(4-methylphenyl)-1H-pyrazole?

Answer:

The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates. A validated method includes:

- Step 1 : React 4-methylacetophenone with ethyl chloroacetate under Claisen-Schmidt conditions to form a chalcone derivative .

- Step 2 : Treat the chalcone with hydrazine hydrate in ethanol under reflux (24–48 hours) to yield the pyrazole core.

- Step 3 : Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) in anhydrous DMF at 0–5°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Basic: How is this compound characterized spectroscopically?

Answer:

Key techniques include:

- NMR : ¹H NMR (CDCl₃) shows resonances for the chloromethyl group (δ 4.5–5.0 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet). ¹³C NMR confirms the quaternary carbon adjacent to chlorine (δ 45–50 ppm) .

- FTIR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~220) and fragmentation pattern consistent with loss of ClCH₂ group .

Advanced: How can regioselectivity in electrophilic substitution reactions of this compound be predicted?

Answer:

Regioselectivity is influenced by electronic effects of the chloromethyl and 4-methylphenyl groups:

- Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich/depleted regions .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or halogenation (NBS) to confirm substitution at the para position relative to the electron-donating methyl group .

Example : Nitration at 0°C yields 5-nitro derivatives due to meta-directing effects of the chloromethyl group .

Advanced: What computational methods are used to predict reactivity in cross-coupling reactions?

Answer:

- Docking Studies : Model interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) using software like AutoDock Vina to assess binding affinity .

- Reaction Pathway Simulation : Apply Gaussian09 to calculate transition states and activation energies for Buchwald-Hartwig amination .

Key Parameters :

| Method | Basis Set | Solvent Model | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | PCM (THF) | |

| MD Simulations | OPLS-AA | Explicit |

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (risk of irritation ).

- Ventilation : Use fume hoods to avoid inhalation of chloromethyl vapors (TLV: 1 ppm) .

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent degradation .

Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How does the crystal packing of this compound influence its stability?

Answer:

- XRD Analysis : Single-crystal X-ray diffraction reveals weak C-H⋯π interactions between chloromethyl and aryl groups, enhancing lattice stability .

- Thermogravimetry (TGA) : Decomposition onset at ~200°C correlates with disrupted van der Waals forces .

Structural Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.